Tetraoctylammonium perchlorate
Description
Significance in Contemporary Chemical Science
Quaternary ammonium (B1175870) perchlorates are integral to numerous areas of contemporary chemical research. Their utility stems from a combination of properties inherent to both the quaternary ammonium cation and the perchlorate (B79767) anion. These salts are particularly valued as supporting electrolytes in electrochemical studies due to their high ionic conductivity and stability across a wide range of conditions. medchemexpress.comontosight.ai This stability is crucial for obtaining accurate and reproducible results in techniques like cyclic voltammetry and chronoamperometry. ontosight.ai
Furthermore, their role as phase-transfer catalysts is of paramount importance in organic synthesis. ontosight.aiwikipedia.org By facilitating the transfer of reactants between immiscible phases (typically aqueous and organic), they enhance reaction rates and yields for a variety of transformations. ontosight.aiguidechem.com The large, hydrophobic alkyl groups of the tetraoctylammonium cation, for instance, enhance its solubility in organic solvents, making it an effective shuttle for anions between phases. smolecule.com
The unique properties of these compounds also lend themselves to the study of ion-pair distribution and thermodynamics, providing insights into the behavior of ions in different solvent environments. researchgate.net The study of their dissociation and association constants in various solvents helps in understanding the fundamental principles governing ionic interactions. acs.orgnist.gov
Historical Context and Evolution of Research Trajectories in Quaternary Ammonium Salts
The journey of quaternary ammonium salts in scientific research began in the early 20th century. Initial investigations by Jacobs and Heidelberg in 1916 highlighted their biocidal properties. proquimia.com This was a pivotal moment that set the stage for their development as disinfectants and antiseptics. mdpi.com In 1935, Domagk's work demonstrated that attaching an aliphatic group to the quaternary nitrogen atom significantly improved these biocidal characteristics, leading to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), considered the first-generation quaternary ammonium compound. proquimia.commdpi.com
Subsequent decades saw a systematic evolution in the structure and application of these salts. The 1950s and 1960s witnessed the development of second, third, and fourth-generation quats, each offering improved biocidal activity, detergency, and reduced toxicity through strategic chemical modifications. proquimia.com The research trajectory then expanded beyond their antimicrobial applications. Scientists began to explore their potential in other areas of chemistry, recognizing the unique properties conferred by the permanently charged cationic head and the variable alkyl chains. wikipedia.org This led to their investigation and adoption as phase-transfer catalysts, a field that has grown significantly since its inception. wikipedia.orgphasetransfercatalysis.com The demand for these compounds has also seen a recent surge, particularly in the context of developing new materials and technologies. mass.gov
General Structural Features and Their Implications for Research Applications
The fundamental structure of a quaternary ammonium salt consists of a central, positively charged nitrogen atom bonded to four organic groups (alkyl or aryl) and an associated anion. orst.edulibretexts.org This permanent positive charge, independent of the solution's pH, is a key feature that distinguishes them from primary, secondary, and tertiary ammonium ions. wikipedia.org
The anion associated with the quaternary ammonium cation also plays a critical role. The perchlorate anion (ClO₄⁻) is a large, weakly coordinating anion. wikipedia.org This means it has a low tendency to form strong bonds with the cation, allowing the cation to be more "free" to interact with other species in solution. This property is highly desirable in electrochemistry, where the supporting electrolyte should not interfere with the electrochemical reactions being studied. medchemexpress.com The combination of a bulky, lipophilic cation and a weakly coordinating anion makes tetraoctylammonium perchlorate and its congeners powerful tools in modern chemical research.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₆₈ClNO₄ | alfa-chemistry.com |
| Molecular Weight | 566.34 g/mol | alfa-chemistry.com |
| Appearance | White to almost white crystalline powder | ontosight.aismolecule.com |
| Melting Point | 134-136 °C | alfa-chemistry.com |
| Solubility | Soluble in organic solvents like methanol (B129727) and acetonitrile (B52724). | ontosight.aismolecule.com |
Properties
CAS No. |
25423-85-2 |
|---|---|
Molecular Formula |
C32H68ClNO4 |
Molecular Weight |
566.3 g/mol |
IUPAC Name |
tetraoctylazanium;perchlorate |
InChI |
InChI=1S/C32H68N.ClHO4/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;2-1(3,4)5/h5-32H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
OHARBZYXGSYWKN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Characterization of Tetraoctylammonium Perchlorate
Established Synthetic Pathways
The synthesis of tetraoctylammonium perchlorate (B79767), a quaternary ammonium (B1175870) salt, can be achieved through several established chemical routes. These methods typically involve straightforward acid-base reactions or anion exchange from more common halide precursors.
One of the most direct methods for preparing tetraoctylammonium perchlorate is through the neutralization reaction between tetraoctylammonium hydroxide (B78521) ([N(C₈H₁₇)₄]OH) and perchloric acid (HClO₄). This is a classic acid-base reaction where the hydroxide base reacts with the strong acid to form the corresponding salt and water.
The reaction proceeds as follows:
[N(C₈H₁₇)₄]OH + HClO₄ → [N(C₈H₁₇)₄][ClO₄] + H₂O
This method is analogous to the industrial synthesis of ammonium perchlorate from ammonium hydroxide and perchloric acid google.comwipo.int. The process involves the careful, often dropwise, addition of perchloric acid to an aqueous or alcoholic solution of tetraoctylammonium hydroxide. The reaction is typically exothermic, and controlling the temperature may be necessary. The resulting this compound salt can then be isolated by evaporating the solvent.
A more common and often more convenient synthetic approach starts from the readily available tetraoctylammonium halide salts, such as tetraoctylammonium bromide ([N(C₈H₁₇)₄]Br). This pathway involves an anion metathesis or exchange reaction.
One method is the direct reaction with perchloric acid. For instance, a similar compound, tetrabutylammonium (B224687) perchlorate, is synthesized by the drop-wise addition of perchloric acid to an aqueous solution of tetrabutylammonium bromide.
Another versatile technique involves the use of anion-exchange resins. researchgate.netnih.gov A column packed with a resin loaded with perchlorate ions is prepared. A solution of tetraoctylammonium bromide is then passed through the column. The bromide ions are exchanged for perchlorate ions on the resin, resulting in a solution of this compound eluting from the column. This method is effective for achieving high purity and removing residual halide impurities. nih.gov The general scheme for anion exchange from a halide (X⁻) to perchlorate (ClO₄⁻) is:
Resin-ClO₄⁻ + [N(C₈H₁₇)₄]X → Resin-X⁻ + [N(C₈H₁₇)₄][ClO₄]
Spectroscopic and Structural Elucidation Techniques for Quaternary Ammonium Perchlorates
The structural confirmation and characterization of this compound and related compounds rely on a suite of advanced analytical techniques. These methods provide detailed information on the compound's crystal structure, covalent bonding, and molecular arrangement.
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not widely published, extensive studies on analogous tetra-n-alkylammonium perchlorates, such as tetrabutylammonium perchlorate ([N(n-C₄H₉)₄][ClO₄]), provide significant insight.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the structure of the tetraoctylammonium cation in solution. Both ¹H and ¹³C NMR spectra provide a distinct map of the hydrogen and carbon atoms within the molecule's alkyl chains.
¹H NMR: The proton NMR spectrum of the tetraoctylammonium cation is characterized by specific signals corresponding to the different methylene (B1212753) (-CH₂-) groups and the terminal methyl (-CH₃) group of the octyl chains. researchgate.netchemicalbook.com The protons on the α-carbon (the -CH₂- group directly attached to the nitrogen atom) are deshielded by the positively charged nitrogen and thus appear furthest downfield. The signals for the subsequent methylene groups along the chain appear progressively upfield, with the terminal methyl group protons being the most shielded and appearing at the lowest chemical shift.
¹³C NMR: The carbon NMR spectrum provides complementary information. Each carbon atom in the octyl chain gives a distinct signal. Similar to the proton spectrum, the α-carbon is the most deshielded and appears at the highest chemical shift. The remaining carbon signals appear at progressively lower chemical shifts, terminating with the signal for the methyl carbon. The number of distinct signals confirms the symmetry of the cation, where all four octyl chains are chemically equivalent. researchgate.nettandfonline.com
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| α-CH₂ (N-CH₂) | ~3.1-3.3 | ~58-60 |
| β-CH₂ | ~1.6-1.8 | ~28-30 |
| Bulk -(CH₂)₅- | ~1.2-1.4 | ~22-32 |
| Terminal CH₃ | ~0.8-1.0 | ~13-15 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is particularly effective for identifying the perchlorate anion (ClO₄⁻), which has a highly characteristic and well-defined vibrational signature. The perchlorate ion has a tetrahedral geometry, giving rise to four fundamental vibrational modes.
ν₁ (A₁): Symmetric Stretch: This mode appears as a very strong, sharp peak in the Raman spectrum, typically around 930-940 cm⁻¹. It is often weak or inactive in the IR spectrum.
ν₂ (E): Symmetric Bend: This mode is observed in the Raman spectrum around 460 cm⁻¹.
ν₃ (F₂): Asymmetric Stretch: This mode gives rise to a very strong and broad absorption in the FTIR spectrum, typically in the 1080-1140 cm⁻¹ region. nih.gov It is also observable in the Raman spectrum.
ν₄ (F₂): Asymmetric Bend: This mode results in a strong absorption in the FTIR spectrum around 620-630 cm⁻¹. nih.gov
The presence of these characteristic peaks provides definitive evidence for the perchlorate anion in the salt. nih.govusra.edu The exact positions of these bands can be slightly influenced by the cation and the crystal lattice environment. nih.gov The vibrations associated with the C-H bonds of the tetraoctylammonium cation are also visible, primarily in the 2800-3000 cm⁻¹ region (C-H stretching) and around 1465 cm⁻¹ (C-H bending).
| Vibrational Mode | Symmetry | Typical Wavenumber (cm⁻¹) | Primary Activity |
|---|---|---|---|
| Symmetric Stretch (ν₁) | A₁ | ~935 | Raman |
| Symmetric Bend (ν₂) | E | ~461 | Raman |
| Asymmetric Stretch (ν₃) | F₂ | ~1100 | FTIR |
| Asymmetric Bend (ν₄) | F₂ | ~625 | FTIR |
Electrochemical Investigations and Applications of Tetraoctylammonium Perchlorate
Role as a Supporting Electrolyte in Non-Aqueous Media
In electrochemical analysis, a supporting electrolyte is essential to increase the conductivity of the solution and to minimize the migration of electroactive species in the electric field. Tetraalkylammonium salts are widely used for this purpose in organic solvents due to their high solubility and wide electrochemical windows. researchgate.netwikipedia.org The tetraoctylammonium cation, with its four long alkyl chains, and the perchlorate (B79767) anion are generally considered resistant to reduction or oxidation within a broad potential range, making them suitable for studying various redox processes. researchgate.net
Fundamental Electrochemical Studies (e.g., Cyclic Voltammetry, Chronoamperometry)
Tetraalkylammonium perchlorates are standard supporting electrolytes for fundamental electrochemical techniques like cyclic voltammetry (CV) and chronoamperometry. iau.irrsc.org These salts dissolve in non-aqueous solvents such as acetonitrile (B52724) or propylene (B89431) carbonate to create a conductive solution that allows for the precise measurement of the electrochemical properties of an analyte. fishersci.comsigmaaldrich.com
In a typical CV experiment, the supporting electrolyte ensures that the current measured is due to the diffusion of the analyte to the electrode surface rather than migration. For example, studies on spinel MgCo2O4 nanoparticles as an electrode material for supercapacitors utilized a 2M solution of tetrabutylammonium (B224687) perchlorate (a close analogue) to characterize the material's performance. iau.iriau.ir The CV results in such a system reveal the specific capacitance and the potential window of the electrode material. iau.ir The general setup for these measurements involves a three-electrode cell, with a working electrode, a counter electrode, and a reference electrode, all immersed in the electrolyte solution. iau.irrsc.org
Influence on Electrode Reaction Kinetics and Mass Transport Phenomena
The choice of supporting electrolyte, including the size of its cation, can influence the structure of the electrical double layer at the electrode-solution interface. This, in turn, affects electrode reaction kinetics and mass transport. While specific studies on the tetraoctylammonium cation are limited, research on tetraalkylammonium (TAA+) cations shows that the alkyl chain length influences electron transfer processes. acs.org The adsorption of these large cations onto the electrode surface can modify the double layer, impacting the rate of electrochemical reactions. acs.org
Electrolyte Formulations for Energy Storage Systems
The stability and wide electrochemical window of tetraalkylammonium salts make them candidates for electrolytes in high-performance energy storage devices like supercapacitors. medchemexpress.com
Application in Lithium-Ion Batteries and Supercapacitors
While lithium salts are the primary choice for lithium-ion batteries, organic salts like tetraalkylammonium perchlorates are commonly used in non-aqueous supercapacitors (also known as ultracapacitors or electrochemical double-layer capacitors). medchemexpress.com In a study of MgCo2O4 nanoparticle electrodes, a tetrabutylammonium perchlorate electrolyte demonstrated excellent electrochemical performance, suggesting its utility in next-generation organic electrolyte supercapacitors. iau.iriau.ir The mechanism involves the intercalation and de-intercalation of the tetrabutylammonium cation (TBA+) into the electrode material, which contributes an additional pseudocapacitive element to the energy storage. iau.iriau.ir
The table below shows the specific capacitance of an MgCo2O4 electrode at various scan rates in a tetrabutylammonium perchlorate electrolyte, illustrating the performance characteristics that such electrolytes can support.
| Scan Rate (mV/s) | Specific Capacitance (F/g) |
| 5 | 390 |
| 10 | 270 |
| 20 | 195 |
| 30 | 117 |
| 40 | 80 |
| 50 | 33 |
| Data derived from a study on MgCo2O4 nanoparticles in a Tetrabutylammonium Perchlorate electrolyte. iau.ir |
Enhancing Ionic Conductivity and Electrolyte Stability under Operational Conditions
A key requirement for any electrolyte is high ionic conductivity to minimize internal resistance and enable high power output. The conductivity of tetraalkylammonium salts is influenced by the size of both the cation and the anion. mdpi.com Studies on solid-state tetra-n-butylammonium perchlorate have shown that it has a relatively high ionic conductivity in its high-temperature phase. mdpi.comresearchgate.net
The larger ionic radius of the tetraoctylammonium cation would generally lead to lower ionic conductivity compared to smaller cations like tetrabutylammonium or tetraethylammonium (B1195904), due to increased viscous drag. However, the stability of these salts over a wide potential range is a significant advantage, preventing electrolyte decomposition at the high voltages often encountered in supercapacitors. mdpi.com
Electrochemical Reduction Studies of Specific Substrates
Tetraalkylammonium perchlorate electrolytes are frequently used as the medium for studying the electrochemical reduction of various substrates. The electrolyte itself is designed to be inert, allowing the reduction of the target molecule to be observed without interference.
For instance, the electrochemical reduction of carbon dioxide (CO2) to carbon monoxide (CO) has been successfully carried out in a solution of tetrabutylammonium perchlorate in propylene carbonate. researchgate.net In this system, the electrolyte provides the necessary conductivity for the reaction to proceed efficiently at the electrode surface. researchgate.net Research has also shown that the tetraalkylammonium cation itself can be reduced under highly negative potentials by potent reducing agents like electrochemically generated iron("0") porphyrins. marquette.edu Studies monitoring the reaction of Fe(TPP)2- with various tetraalkylammonium ions found that the rate of reaction decreased as the alkyl chain length of the cation decreased. marquette.edu
Furthermore, the perchlorate anion, while generally stable, can be reduced under specific conditions, often requiring microbial or specialized catalytic action. unl.edunih.govnih.gov However, in most conventional electrochemical applications, it is considered non-reactive. researchgate.net
Carbon Dioxide Electroreduction in Organic Electrolytes
The electrochemical reduction of carbon dioxide (CO2) in non-aqueous, aprotic solvents is a significant area of research for converting CO2 into valuable chemicals and fuels. In these systems, supporting electrolytes like tetraoctylammonium perchlorate are crucial for providing conductivity to the solution. The choice of the cation in the electrolyte can significantly influence the reaction's selectivity and efficiency.
Organic solvents like acetonitrile offer advantages over aqueous solutions by suppressing the competing hydrogen evolution reaction (HER). Tetraalkylammonium (TAA⁺) cations are commonly used in these organic media due to their high solubility and conductivity. unisi.it Research has shown that the length of the alkyl chains on the TAA⁺ cation plays a critical role in the product distribution of CO2 reduction. unisi.itacs.org
Longer alkyl chains on the cation, such as the octyl chains in tetraoctylammonium, create a more hydrophobic environment at the electrode-electrolyte interface. This hydrophobicity can influence the adsorption of intermediates and the availability of proton donors (like residual water), thereby steering the reaction toward specific products. unisi.it
Studies comparing TAA⁺ cations with different alkyl chain lengths (e.g., tetraethylammonium vs. tetrabutylammonium) have demonstrated that larger cations tend to favor the production of carbon monoxide (CO). unisi.itacs.org This is attributed to the ability of the larger, more hydrophobic cations to stabilize the adsorbed CO intermediate, facilitating its desorption as the final product rather than further reduction to other species like formate (B1220265) or oxalate (B1200264). unisi.it While direct, detailed studies on this compound are limited, the established trend suggests that its presence would likely enhance the selective formation of CO during CO2 electroreduction on suitable metal cathodes like copper or silver. unisi.it
The general mechanism involves the initial reduction of CO2 to a radical anion (CO2•⁻). The fate of this intermediate is heavily influenced by the electrolyte cation. Larger cations can modify the double layer and affect the reaction pathway, suppressing dimerization to oxalate and favoring the pathway to CO. unisi.itacs.org
Table 1: Influence of Tetraalkylammonium (TAA⁺) Cation Size on CO2 Electroreduction Products in Acetonitrile
| Cation Size | Primary Product (Dry Conditions) | Primary Product (Wet Conditions) | Postulated Role of Cation |
| Small (e.g., Tetraethylammonium) | Oxalate | Formate | Promotes dimerization of CO2•⁻ intermediates. |
| Large (e.g., Tetrabutylammonium) | Carbon Monoxide (CO) | Carbon Monoxide (CO) | Stabilizes adsorbed CO intermediates, favoring CO generation. |
| Very Large (e.g., Tetraoctylammonium) | Carbon Monoxide (CO) (Inferred) | Carbon Monoxide (CO) (Inferred) | Expected to further enhance CO stabilization and suppress HER due to increased hydrophobicity. |
Other Electrosynthetic Transformations
Phase Transfer Catalysis Mediated by Tetraoctylammonium Perchlorate
Mechanistic Insights into Interfacial Reactivity
Phase transfer catalysis (PTC) is a powerful methodology that facilitates reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. Tetraoctylammonium perchlorate (B79767) serves as a classic example of a quaternary ammonium (B1175870) salt-type phase transfer catalyst, whose efficacy is rooted in its specific molecular structure and resulting physicochemical properties.
Ion-Pairing and Anion Activation in Immiscible Systems
The fundamental mechanism of tetraoctylammonium perchlorate in phase transfer catalysis hinges on the principle of ion-pairing and subsequent anion activation. The catalyst consists of a bulky, lipophilic tetraoctylammonium cation ([N(C₈H₁₇)₄]⁺) and a perchlorate anion (ClO₄⁻).
The catalytic cycle begins at the interface of the two immiscible liquids. A reactant anion (Y⁻), initially dissolved in the aqueous phase, undergoes an ion exchange with the catalyst's perchlorate anion. The resulting ion pair, [N(C₈H₁₇)₄]⁺Y⁻, is readily extracted from the aqueous or interfacial region into the bulk organic phase. This transfer is driven by the high lipophilicity of the four long octyl chains on the quaternary ammonium cation, which effectively shield the charge of the cation and render the entire ion pair soluble in the nonpolar organic medium.
Once in the organic phase, the reactant anion (Y⁻) is significantly more reactive than it was in the aqueous phase. This phenomenon, known as "anion activation," occurs because the anion is no longer heavily solvated by water molecules. It is paired with a large, charge-diffuse cation, resulting in a "naked" or "bare" anion with heightened nucleophilicity. The perchlorate anion itself is a large, weakly hydrated anion, which facilitates the initial ion exchange step at the interface. This activated anion is then free to react with the organic substrate (RX) to form the desired product (RY). Following the reaction, the catalyst cation pairs with the leaving group anion (X⁻) and returns to the aqueous phase or interface to begin the cycle anew.
Kinetic Studies and Rate Enhancement Phenomena in Heterogeneous Systems
The rate of a phase-transfer catalyzed reaction is a complex function of several variables, including stirring speed, catalyst concentration, temperature, and the choice of solvent. Kinetic studies of heterogeneous systems demonstrate that the reaction rate is often limited by the mass transfer of the catalyst-anion pair across the phase boundary.
Key Factors Influencing Reaction Rate:
Catalyst Concentration: The reaction rate typically shows a direct dependence on the concentration of the phase transfer catalyst. A higher concentration of this compound leads to a greater population of ion pairs, accelerating the transfer of the reactant anion into the organic phase. researchgate.net
Lipophilicity of the Cation: The long octyl chains of the tetraoctylammonium cation give it high lipophilicity (organophilicity), which is crucial for its efficiency. This property ensures that the ion pair has high solubility in the organic phase, driving the equilibrium of the transfer process and enhancing the reaction rate.
Nature of the Anion: The perchlorate anion is large and weakly coordinating, which facilitates its exchange with the reactant anion at the interface.
The following table illustrates typical kinetic behavior observed in a phase-transfer catalyzed Williamson ether synthesis, a representative Sₙ2 reaction. While this data is illustrative of the principles of PTC, the specific values can vary based on the exact reactants and conditions.
| Parameter Varied | Condition | Observed Effect on Reaction Rate/Yield | Rationale |
|---|---|---|---|
| Stirring Speed | Low (e.g., 200 rpm) | Low rate | Reaction is diffusion-controlled; limited interfacial area for catalyst transfer. princeton.edu |
| High (e.g., 800 rpm) | High rate | Interfacial area is maximized; reaction becomes kinetically controlled. | |
| Catalyst Concentration (mol%) | Low (e.g., 1 mol%) | Moderate rate | Rate is proportional to the amount of anion being transferred into the organic phase. |
| High (e.g., 10 mol%) | High rate | Increased catalyst concentration enhances the rate of anion transfer. researchgate.net | |
| Temperature | Low (e.g., 25°C) | Slow rate | Standard Arrhenius kinetics; lower kinetic energy of molecules. |
| High (e.g., 75°C) | Fast rate | Increased kinetic energy overcomes the activation energy barrier more readily. |
Applications in Complex Organic Synthesis
The ability of this compound to merge two otherwise non-reacting phases makes it a valuable tool in complex organic synthesis, enabling a wide range of transformations under mild conditions.
Facilitation of Multi-Phase Reactions
This compound and related salts are effective catalysts for numerous multi-phase reactions, including nucleophilic substitutions, alkylations, and oxidations. A classic example is the Williamson ether synthesis, where an alkoxide (or phenoxide) in an aqueous or solid phase reacts with an alkyl halide in an organic phase. wikipedia.orgfrancis-press.com
Example Reaction: Williamson Ether Synthesis
In this reaction, a phenoxide ion (generated from a phenol (B47542) and a base like sodium hydroxide (B78521) in the aqueous phase) is transferred by the tetraoctylammonium cation into an organic solvent (e.g., toluene (B28343) or dichloromethane) where it reacts with an alkyl halide to form an ether.
Aqueous Phase: C₆H₅OH + NaOH → C₆H₅O⁻Na⁺ + H₂O
Interfacial Transfer: C₆H₅O⁻Na⁺ + [N(Oct)₄]⁺ClO₄⁻ → [N(Oct)₄]⁺C₆H₅O⁻ + NaClO₄
Organic Phase: [N(Oct)₄]⁺C₆H₅O⁻ + R-Br → C₆H₅OR + [N(Oct)₄]⁺Br⁻
The high lipophilicity of the tetraoctylammonium cation makes it particularly effective for substrates with low reactivity or for systems requiring highly nonpolar organic solvents, ensuring a sufficient concentration of the nucleophile in the organic phase to drive the reaction forward. nih.gov
Catalysis in Pharmaceutical and Specialty Chemical Production
Phase transfer catalysis is a widely adopted green chemistry technique in the industrial synthesis of fine chemicals and active pharmaceutical ingredients (APIs), as it often allows for the use of cheaper inorganic bases, reduces the need for harsh or anhydrous solvents, and improves reaction yields and selectivity. ptfarm.plcrdeepjournal.org
While specific proprietary processes often remain undisclosed, the utility of the tetraoctylammonium cation is demonstrated in synthetic routes toward complex molecules. For instance, tetraoctylammonium bromide has been used to form hydrophobic deep eutectic solvents, which serve as effective media for aldol (B89426) reactions. mdpi.com Aldol products are critical building blocks for a vast array of natural products and pharmaceutical compounds. The use of a highly lipophilic cation like tetraoctylammonium in such systems highlights its role in controlling reaction environments to favor the formation of desired intermediates, a principle directly applicable to the synthesis of specialty chemicals and APIs. core.ac.ukillinois.edu
Emerging Trends in Phase Transfer Catalysis (e.g., Asymmetric Catalysis using related systems)
A significant and evolving trend in phase transfer catalysis is the development of asymmetric PTC. This field extends the fundamental principles of achiral PTC, as exemplified by this compound, to the realm of stereoselective synthesis. The goal is to produce enantiomerically pure or enriched compounds, which is of paramount importance in the pharmaceutical industry.
This is achieved by replacing simple symmetric catalysts like this compound with chiral, non-racemic quaternary ammonium salts. These advanced catalysts are typically derived from naturally occurring chiral sources, such as Cinchona alkaloids. By incorporating a well-defined three-dimensional structure, the catalyst cation forms a chiral ion pair with the reactant anion in the organic phase. This chiral environment directs the subsequent reaction with the substrate, favoring the formation of one enantiomer over the other.
These chiral systems have been successfully applied to a variety of transformations, including asymmetric alkylations, Michael additions, and epoxidations, yielding products with high levels of enantiomeric excess. The development of asymmetric PTC represents a sophisticated evolution from the foundational work with simpler catalysts, demonstrating how the core concept of ion-pair transport across phases can be leveraged to control complex stereochemical outcomes.
Tetraoctylammonium Perchlorate in Ion Selective Electrode Development
Design and Fabrication of Perchlorate-Selective Electrodes
The construction of a typical perchlorate-selective electrode involves an ion-selective membrane, which is the core sensing element. The fabrication of these electrodes, particularly those utilizing tetraoctylammonium salts, follows a well-established methodology.
The ion-selective membrane is generally composed of a polymeric matrix, an ionophore or electroactive material, and a plasticizer. sigmaaldrich.com The most common polymer used is high molecular weight poly(vinyl chloride) (PVC). The plasticizer, such as o-nitrophenyloctyl ether (NPOE), dibutyl phthalate (B1215562) (DBP), or dibutylsebacate (DBS), is added to ensure the membrane remains homogenous, flexible, and allows for the mobility of ionic species within. mdpi.com
In this context, a tetraalkylammonium salt like tetraoctylammonium chloride serves as the ionophore or ion carrier. researchgate.netresearchgate.netrsc.org The fabrication process involves dissolving the PVC, the plasticizer, and the tetraoctylammonium salt in a volatile solvent like tetrahydrofuran (B95107) (THF). mdpi.comnih.gov This mixture is then coated onto a conductive support, such as a graphite (B72142) electrode, and the solvent is allowed to evaporate. mdpi.comnih.gov This leaves a thin, polymeric film that functions as the perchlorate-selective membrane. Before use, the electrode is typically conditioned by soaking it in a solution containing the primary ion, in this case, potassium perchlorate (B79767), to ensure a stable and reproducible potential. mdpi.com
Role of the Tetraoctylammonium Moiety as an Ionophore or Membrane Component
The tetraoctylammonium (TOA⁺) cation is the key component responsible for the electrode's response to perchlorate (ClO₄⁻) anions. It functions as an anion exchanger or carrier within the PVC membrane. researchgate.netresearchgate.net The large, lipophilic nature of the four octyl chains on the quaternary ammonium (B1175870) center makes the TOA⁺ cation highly soluble in the organic polymer membrane and insoluble in aqueous sample solutions.
The sensing mechanism is based on an ion-exchange equilibrium at the membrane-sample interface. The positively charged TOA⁺ moiety electrostatically binds with perchlorate anions from the sample solution, facilitating their extraction from the aqueous phase into the organic membrane phase. This selective partitioning of perchlorate ions across the interface generates a potential difference that is measured against a reference electrode. The magnitude of this potential is logarithmically proportional to the activity of perchlorate ions in the sample, forming the basis for potentiometric sensing.
Potentiometric Response Characteristics and Selectivity Studies toward Perchlorate Anions
The performance of an ion-selective electrode is defined by several key parameters, including its linear range, detection limit, slope of the potentiometric response, and its selectivity towards the primary ion over other potentially interfering ions. Electrodes developed using tetraalkylammonium salts as ionophores have been characterized to evaluate these features.
For instance, a miniaturized perchlorate-selective electrode developed using a polyazacycloalkane ionophore with different plasticizers demonstrated near-Nernstian response characteristics. mdpi.comnih.gov A Nernstian slope for a monovalent anion at room temperature is theoretically -59.2 mV per decade change in concentration. The electrode containing the plasticizer DBS showed a slope of -57 mV/decade. mdpi.comnih.gov The response time for these electrodes is typically very rapid, often around 5 seconds. nih.gov
Below is a table summarizing the performance of representative perchlorate-selective electrodes.
| Plasticizer | Linear Range (M) | Detection Limit (M) | Slope (mV/decade) |
| DBS | 1 x 10⁻⁴ to 1 x 10⁻¹ | 5 x 10⁻⁵ | -57 |
| DBP | 6.3 x 10⁻⁵ to 1 x 10⁻¹ | ~2.2 x 10⁻⁵ | N/A |
| NPOE | 7.4 x 10⁻⁵ to 1 x 10⁻¹ | ~2.2 x 10⁻⁵ | N/A |
This data is based on research using a polyazacycloalkane ionophore, which illustrates typical performance characteristics for this class of sensors. mdpi.comnih.gov
Selectivity is a critical aspect of an ISE, quantifying its ability to distinguish the primary ion from other ions present in the sample. This is expressed by the potentiometric selectivity coefficient (Kpot). A smaller value for Kpot indicates better selectivity. Studies have shown that perchlorate-selective electrodes can effectively discriminate against common inorganic anions. mdpi.com
The selectivity coefficients (log Kpot) for a perchlorate-selective electrode are presented in the following table.
| Interfering Ion | log KpotClO₄⁻,X⁻ |
| Thiocyanate (SCN⁻) | -1.7 |
| Nitrate (NO₃⁻) | -2.7 |
| Bromide (Br⁻) | -3.1 |
| Chloride (Cl⁻) | -3.4 |
| Sulfate (SO₄²⁻) | -4.4 |
This data illustrates the high selectivity for perchlorate over other common anions. researchgate.net
Advanced Electrode Architectures and Solid-Contact Systems
Traditional ion-selective electrodes feature an internal filling solution and an internal reference electrode, which can limit miniaturization and introduce potential for leakage. To overcome these limitations, advanced architectures such as all-solid-state or solid-contact ion-selective electrodes (SC-ISEs) have been developed. researchgate.net
In a solid-contact design, the ion-selective membrane is coated directly onto a solid electron conductor, which is then connected to the measuring device. researchgate.net An intermediate layer, known as the solid contact, is often placed between the outer membrane and the underlying conductor to improve potential stability and prevent the formation of an undesirable water layer at the interface. utwente.nl
Materials such as conductive polymers, including poly(3,4-ethylenedioxythiophene) (PEDOT), have been successfully employed as solid-contact materials in perchlorate-selective electrodes. mdpi.comresearchgate.net These advanced electrodes offer several advantages, including simpler construction, potential for mass production at a low cost, and enhanced robustness, making them suitable for a wider range of applications. nih.gov The development of SC-ISEs represents a significant step forward in sensor technology, enabling the creation of miniaturized, maintenance-free potentiometric sensors for perchlorate detection. rsc.org
Mechanistic Studies of Solvent Extraction with Tetraoctylammonium Perchlorate
Extraction of Metal Ions from Aqueous and Mixed Media
The extraction of metal ions from aqueous solutions using tetraoctylammonium salts is a well-established technique. While specific data for tetraoctylammonium perchlorate (B79767) is not extensively documented in publicly available literature, the general mechanism can be inferred from studies on similar tetraalkylammonium salts. The process typically involves the formation of an ion-pair between the bulky, organic-soluble tetraoctylammonium cation ([N(C8H17)4]+) and a negatively charged metal complex formed in the aqueous phase.
For instance, studies on the extraction of first-row transition metals using tetraoctylammonium oleate (B1233923) have shown that the nature of the extracted species depends on the metal ion and the composition of the aqueous medium rsc.orgresearchgate.net. It is plausible that with tetraoctylammonium perchlorate, metal ions that can form anionic complexes with perchlorate or other ligands present in the aqueous phase would be amenable to extraction.
The extraction efficiency is also influenced by the presence of salting-out agents in the aqueous phase. These agents can affect the activity of water and the hydration energy of the metal ions, thereby influencing their transfer into the organic phase doaj.org.
A hypothetical extraction equilibrium for a divalent metal ion, M^2+, forming a perchlorate complex can be represented as:
M^2+(aq) + 2ClO4^-(aq) ⇌ M(ClO4)2(aq) M(ClO4)2(aq) + 2[N(C8H17)4]+(org) ⇌ [N(C8H17)4]2M(ClO4)4
This equation represents a simplified ion-pair extraction mechanism. The actual stoichiometry and the nature of the extracted complex can vary.
Table 1: Hypothetical Extraction Data for Divalent Metal Ions with this compound
| Metal Ion | Aqueous Medium | Organic Phase | Distribution Ratio (D) |
| Co(II) | 1 M NaClO4 | Toluene (B28343) | Assumed Moderate |
| Ni(II) | 1 M NaClO4 | Toluene | Assumed Low |
| Cu(II) | 1 M NaClO4 | Toluene | Assumed Moderate-High |
| Zn(II) | 1 M NaClO4 | Toluene | Assumed High |
Note: This table is illustrative and based on general principles of solvent extraction with quaternary ammonium (B1175870) salts. Actual experimental data is required for accurate values.
Role of the Quaternary Ammonium Cation in Complex Formation and Transfer across Phases
The tetraoctylammonium cation plays a crucial role in the solvent extraction process. Its primary function is to provide the necessary lipophilicity to the metal-containing anionic species, facilitating its transfer from the aqueous to the organic phase. The long alkyl chains of the tetraoctylammonium cation create a nonpolar microenvironment that effectively shields the charge of the encapsulated anion, making the entire ion-pair soluble in organic solvents.
The formation of the extractable complex occurs at the liquid-liquid interface or in the aqueous phase, followed by partitioning into the organic phase. The large size and steric hindrance of the tetraoctylammonium cation can also influence the selectivity of the extraction process. It may preferentially associate with larger, less hydrated anionic metal complexes.
Furthermore, the aggregation of quaternary ammonium salts in the organic phase can form reverse micelles, which can influence the extraction mechanism and efficiency. These aggregates can create a unique microenvironment that can stabilize the extracted metal complexes.
Elucidation of Extraction Mechanisms (e.g., Anionic Complex Formation)
The predominant mechanism for metal ion extraction with tetraoctylammonium salts is through the formation of anionic complexes. In the case of this compound, the perchlorate ion itself is generally considered to be a weakly coordinating anion clu-in.org. Therefore, the formation of stable metal-perchlorate anionic complexes in the aqueous phase is less common for many transition metals compared to, for example, metal-chloride complexes.
However, in concentrated perchlorate media, the formation of anionic perchlorato complexes of some metal ions can occur, which can then be extracted by the tetraoctylammonium cation. A more common scenario involves the presence of other ligands in the aqueous phase (e.g., chloride, thiocyanate) that form stable anionic complexes with the metal ion. In such cases, the this compound acts as a source of the lipophilic cation, while the perchlorate ion may simply act as a counter-ion in the organic phase or be exchanged for the metal-containing anion.
For example, the extraction of a metal ion like zinc(II) from a chloride medium would likely proceed through the formation of a tetrachlorozincate(II) anion, [ZnCl4]^2-, which is then extracted by the tetraoctylammonium cation rsc.orgresearchgate.net:
Zn^2+(aq) + 4Cl^-(aq) ⇌ [ZnCl4]^2-(aq) 2[N(C8H17)4]+(org) + [ZnCl4]^2-(aq) ⇌ [[N(C8H17)4]]2ZnCl4
In this scenario, the perchlorate ions from the extractant would be exchanged for the tetrachlorozincate anions.
Thermodynamics and Kinetics of Extraction Processes
The complexation of metal ions with ligands in the aqueous phase and the subsequent ion-pair formation with the tetraoctylammonium cation are often associated with a positive entropy change due to the release of water molecules from the hydration shells of the ions doaj.orgosti.gov. The enthalpy change can be either endothermic or exothermic depending on the specific interactions involved. For instance, the complexation reaction between Co(II) and an ionic liquid extractant has been reported to be an endothermic, entropy-driven reaction doaj.org.
Advanced Spectroscopic and Computational Approaches to Tetraoctylammonium Perchlorate Systems
Spectroscopic Probing of Solvation and Interionic Interactions
Spectroscopy serves as a powerful tool for examining the subtle interplay between ions and solvent molecules, as well as the interactions between the ions themselves.
Fourier-Transform Infrared (FTIR) spectroscopy is a sensitive method for probing the local environment of the perchlorate (B79767) anion (ClO₄⁻) and characterizing ion aggregation. The vibrational modes of the perchlorate ion, particularly the asymmetric Cl-O stretching mode (ν₃) around 1100 cm⁻¹ and the symmetric stretching mode (ν₁) near 930 cm⁻¹, are sensitive to their surroundings. nih.gov
When tetraoctylammonium perchlorate is dissolved in a solvent, interactions between the perchlorate anion and solvent molecules can cause shifts in the positions and changes in the shapes of these vibrational bands. For instance, studies on similar tetraalkylammonium salts in solvents like acetonitrile (B52724) have shown that the vibrational bands of the solvent molecules themselves are perturbed upon the introduction of the electrolyte. acs.orgdntb.gov.ua This phenomenon, known as anion solvation, can be observed through changes in the characteristic bands of the solvent, providing evidence of ion-dipole interactions. acs.orgresearchgate.net
Furthermore, FTIR can be used to identify the formation of ion pairs or larger aggregates. In solutions with lower dielectric constants or at higher concentrations, the large tetraoctylammonium cation and the perchlorate anion may form contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), or larger clusters. These different species can sometimes be distinguished by subtle changes or splitting in the vibrational bands of the perchlorate anion, as the symmetry of the anion is lowered upon direct interaction with the cation. researchgate.net
Table 1: Representative FTIR Vibrational Modes for Perchlorate Anion Analysis
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description | Information Gained |
|---|---|---|---|
| ν₁ (A₁) | ~930 | Symmetric Cl-O Stretch | Presence of perchlorate |
| ν₃ (T₂) | ~1100 | Asymmetric Cl-O Stretch | Anion solvation, ion pairing, aggregation |
Note: The exact peak positions can vary depending on the solvent, concentration, and nature of ionic interactions.
Raman spectroscopy is highly complementary to FTIR for studying ionic solutions. The symmetric stretching mode (ν₁) of the tetrahedral perchlorate anion is particularly strong and sharp in the Raman spectrum, making it an excellent probe for speciation analysis. wpmucdn.comusra.edu The position of this peak is sensitive to the coordination environment, including the degree of hydration and the proximity of the cation. wpmucdn.comusra.eduresearchgate.netnih.gov
For this compound in solution, the analysis of the ν₁ band can reveal detailed information about the anion's local environment. A single, symmetric peak typically indicates a solvated anion with high tetrahedral symmetry. The formation of ion pairs or aggregates, which perturbs this symmetry, can lead to peak broadening or the appearance of new shoulders or bands. researchgate.netnih.gov By monitoring the ν₁ band under varying conditions (e.g., concentration, solvent), it is possible to characterize the equilibrium between free ions and different types of ion pairs.
Studies on various perchlorate salts have demonstrated that the cation species and hydration state can cause shifts in the primary Raman peak. wpmucdn.comusra.edu This sensitivity allows for the detailed characterization of different chemical species present in the solution.
Table 2: Application of Raman Spectroscopy in Perchlorate Speciation
| Spectral Feature | Observation | Interpretation |
|---|---|---|
| ν₁ Peak Position | Shifts with cation type or solvent | Change in the coordination environment of the perchlorate anion. |
| ν₁ Peak Shape | Broadening or splitting of the band | Formation of ion pairs or aggregates, leading to a reduction in anion symmetry. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for investigating the structure and dynamics of ions in solution. nih.govnih.gov By studying the nuclear relaxation times and self-diffusion coefficients of the tetraoctylammonium cation and, indirectly, the perchlorate anion, detailed insights into ion mobility, solvation, and association can be obtained.
Techniques like Pulsed-Field Gradient (PFG) NMR can directly measure the self-diffusion coefficients of the ions. In an ideal, completely dissociated solution, the cation and anion would diffuse independently. However, in real systems, ion pairing or aggregation leads to correlated motion, which can be detected through these measurements. Comparing the diffusion coefficient of the large tetraoctylammonium cation with that of smaller solvent molecules provides information about the size of the diffusing entity and the extent of its solvation shell.
Furthermore, NMR relaxation studies (measuring T₁ and T₂ relaxation times) of nuclei such as ¹H and ¹³C in the tetraoctylammonium cation can provide information about the local dynamics and rotational motion of the cation. Changes in these relaxation times upon varying concentration or solvent can indicate changes in the solution structure and the degree of ionic association. chemrxiv.orgsemanticscholar.org While perchlorate itself is more challenging to observe directly with NMR, its influence on the cation's and solvent's NMR parameters provides indirect but valuable information about its role in the solution's structure and dynamics.
Ultrasonic velocity measurements provide a thermodynamic approach to understanding molecular interactions in solution. proquest.comkamarajcollege.ac.in When combined with density and viscosity data, the velocity of sound through a solution of this compound can be used to calculate several important thermo-acoustic parameters, such as isentropic compressibility (κs), intermolecular free length (Lf), and acoustic impedance (Z). iosrjournals.orgderpharmachemica.com
These parameters are highly sensitive to the nature and strength of intermolecular interactions. For example, the process of ion solvation, where solvent molecules arrange around the tetraoctylammonium cation and the perchlorate anion, typically leads to a decrease in the compressibility of the solution compared to the pure solvent. This is because the solvent molecules in the solvation shell are more ordered and less compressible.
By studying the variation of these parameters with the concentration of this compound, researchers can infer the extent of ion-solvent and ion-ion interactions. A linear variation in parameters often suggests the prevalence of ion-solvent interactions, while non-linear changes can indicate the onset of significant ion-ion association or structural changes within the solution. researchgate.net These measurements offer a macroscopic view that complements the microscopic picture provided by spectroscopic methods. proquest.comderpharmachemica.com
Theoretical and Computational Modeling
Theoretical and computational methods are indispensable for interpreting experimental data and providing a deeper, molecular-level understanding of the properties and behavior of this compound.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. umn.eduscirp.org For this compound, DFT calculations can be used to model the properties of the individual ions and their interactions with each other and with solvent molecules.
DFT can predict the optimized geometries of the tetraoctylammonium cation and the perchlorate anion, as well as the structure of ion pairs or small clusters. These calculations help in understanding the nature of the bonding and non-covalent interactions that hold these species together. Furthermore, DFT can be used to calculate theoretical vibrational frequencies, which can then be compared with experimental FTIR and Raman spectra to aid in the assignment of spectral features and to validate the proposed structures of different species in solution. researchgate.net
In the context of reactivity, DFT is instrumental in mapping out potential reaction pathways, such as the thermal decomposition of the perchlorate anion. mdpi.comttu.edu By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies for various decomposition steps. researchgate.netresearchgate.net This provides crucial insights into the stability of the compound and the mechanisms by which it might degrade, which is particularly important for energetic materials. mdpi.com For example, DFT studies on ammonium (B1175870) perchlorate have elucidated the initial steps of decomposition, including proton transfer and the breaking of Cl-O bonds. mdpi.comresearchgate.netepa.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetraoctylammonium cation |
| Perchlorate anion |
| Acetonitrile |
Molecular Dynamics (MD) Simulations of Counterion Binding and Transport Phenomena
Molecular dynamics (MD) simulations offer a powerful computational microscope for examining the behavior of this compound systems at the atomic level. These simulations model the motions of individual atoms and molecules over time, providing unparalleled insight into the dynamic processes of counterion binding and transport that are often difficult to characterize experimentally. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict macroscopic properties from microscopic interactions, revealing the fundamental mechanisms that govern the system's behavior.
In the context of this compound, MD simulations are instrumental in elucidating the intricate interplay between the large, hydrophobic tetraoctylammonium (TOA⁺) cation and the smaller, weakly coordinating perchlorate (ClO₄⁻) anion. Simulations can map the spatial arrangement of these ions relative to each other and to solvent molecules. A key output for analyzing counterion binding is the radial distribution function (RDF), g(r), which describes the probability of finding a perchlorate anion at a certain distance from a tetraoctylammonium cation. Peaks in the RDF indicate the formation of stable arrangements, such as contact ion pairs (CIPs) and solvent-separated ion pairs (SSIPs).
The accuracy of these simulations is highly dependent on the quality of the underlying force field, which defines the potential energy of the system as a function of its atomic coordinates. For ionic systems, particularly those involving polarizable anions like perchlorate, the use of polarizable force fields can be critical for accurately predicting dynamic properties. acs.org Non-polarizable force fields have been known to sometimes underestimate transport properties, predicting dynamics that are significantly slower than experimental values. acs.org
Below is a table summarizing typical parameters and key outputs from an MD simulation designed to study a tetra-alkylammonium perchlorate system.
| Simulation Parameter/Output | Description | Typical Value/Example Finding |
| Force Field | A set of parameters and equations used to calculate the potential energy of the system. | Dreiding, OPLS (Optimized Potentials for Liquid Simulations), Polarizable Force Fields |
| System Size (Number of Atoms) | The total number of atoms included in the simulation box. | 10,000 - 100,000 atoms |
| Ensemble | The statistical mechanical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) or NVT (Canonical) |
| Temperature | The simulated temperature of the system. | 298 K (25 °C) |
| Simulation Time | The total duration of the simulated physical time. | 50 - 200 nanoseconds (ns) |
| Self-Diffusion Coefficient (D) | A measure of the translational mobility of an ion. | For quaternary ammonium ions, typically in the order of 10⁻¹⁰ to 10⁻⁹ m²/s nih.gov |
| Radial Distribution Function (RDF) | Describes the probability of finding an ion at a given distance from a reference ion. | A sharp first peak at ~4-5 Å would indicate strong contact ion-pairing between TOA⁺ and ClO₄⁻. |
| Ionic Conductivity (σ) | A measure of the material's ability to conduct an electric current via ion movement. | Calculated from ion trajectories using the Green-Kubo or Einstein relations. |
Continuum Solvation Models and Ion-Pair Energetics
While MD simulations provide a detailed, time-resolved picture of molecular interactions, they can be computationally expensive. Continuum solvation models offer a more efficient alternative for calculating the energetics of ion-pairing by representing the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This approach is particularly useful for estimating the free energy of solvation and the stability of ion pairs in different environments.
The most common type of continuum model is the Polarizable Continuum Model (PCM). In this framework, the solute (e.g., the this compound ion pair) is placed within a cavity carved out of the dielectric continuum representing the solvent. The solute's charge distribution polarizes the surrounding dielectric, which in turn creates a reaction field that interacts with the solute. This interaction energy is used to calculate the solvation free energy. By calculating the energies of the separated ions and the ion pair in both the gas phase and the solvent, the thermodynamics of ion association can be determined.
These models are powerful for predicting how ion-pair formation is influenced by solvent polarity. For this compound, the large, nonpolar nature of the TOA⁺ cation and the low charge density of the ClO₄⁻ anion favor ion-pairing, especially in low-polarity solvents. Continuum models can quantify this preference by calculating the ion-pair formation constant (K_IP). Studies on similar systems, such as tertiary aliphatic amines and perchlorate, have successfully used thermodynamic models to determine these constants, demonstrating that ion pairs form readily in polar organic solvents but not in nonpolar ones. acs.org
The energetics of ion-pairing can be broken down into several components:
Gas-Phase Interaction Energy : The intrinsic binding energy between the cation and anion without any solvent effects. This is typically calculated using high-level quantum mechanics methods like Density Functional Theory (DFT).
Solvation Free Energy : The energy change associated with transferring the ions from the gas phase into the solvent. Continuum models excel at calculating this term.
The table below illustrates the type of thermodynamic data that can be derived from experimental and computational studies on ion-pair formation for analogous systems.
| Thermodynamic Parameter | Symbol | Definition | Relevance to this compound |
| Partition Constant (Free Ion) | K_P | The equilibrium constant for the distribution of the free tetraoctylammonium cation between two immiscible phases (e.g., water and an organic solvent). | Indicates the hydrophobicity of the TOA⁺ cation. |
| Ion-Pair Formation Constant | K_IP | The equilibrium constant for the association of the TOA⁺ cation and the ClO₄⁻ anion in a specific solvent. | A large K_IP value signifies strong ion-pairing and the formation of a stable, neutral complex. |
| Partition Constant (Ion Pair) | K_P^IP | The equilibrium constant for the distribution of the neutral ion pair between two immiscible phases. | Reflects the solubility and extractability of the neutral this compound complex. acs.org |
| Free Energy of Association | ΔG_assoc | The change in Gibbs free energy upon the formation of an ion pair from free ions in solution. | A more negative value indicates a more stable ion pair in the chosen solvent. |
By combining quantum mechanical calculations for the solute with continuum models for the solvent, a detailed understanding of the stability and behavior of the this compound ion pair can be achieved across a wide range of chemical environments.
Fundamental Chemical Phenomena Influenced by Quaternary Ammonium Perchlorates
Investigation of Counterion Effects on Chemical Reactivity
The nature of the counterion in a chemical reaction can have a profound impact on the reaction's course and efficiency. In the context of quaternary ammonium (B1175870) salts, the large, non-coordinating perchlorate (B79767) anion (ClO₄⁻) and the sterically demanding tetraoctylammonium cation ((C₈H₁₇)₄N⁺) introduce specific effects that modulate chemical reactivity, particularly in electrochemical systems and polymer solutions.
Tetraalkylammonium perchlorates are frequently employed as supporting electrolytes in electrochemical studies due to their wide electrochemical windows and good solubility in organic solvents. The choice of the cation, from tetrabutylammonium (B224687) (TBA⁺) to tetraoctylammonium (TOA⁺), can significantly influence the kinetics and thermodynamics of electrode reactions.
The size of the tetraalkylammonium cation affects the structure of the electrical double layer at the electrode-electrolyte interface. Larger cations, such as tetraoctylammonium, can lead to a thicker, more diffuse double layer compared to smaller cations like tetrabutylammonium. This alteration in the interfacial structure can influence the rate of electron transfer to or from an electroactive species. For instance, in the electrochemical reduction of metal complexes, the approach of the reactant to the electrode surface can be sterically hindered by the large alkyl chains of the supporting electrolyte cation, thereby affecting the reaction rate.
A comparative study of various tetraalkylammonium salts as supporting electrolytes in organic electrochemical reactions has shown that the nature of the cation can influence the stability of radical intermediates and the pathways of subsequent chemical reactions acs.org. While specific data for tetraoctylammonium perchlorate is limited, trends observed with increasing alkyl chain length in other tetraalkylammonium salts suggest that the increased steric bulk and hydrophobicity of the tetraoctylammonium cation would likely lead to more pronounced effects on reaction kinetics and product distributions.
In a study on the electrochemical properties of spinel MgCo₂O₄ nanoparticles, tetrabutylammonium perchlorate (TBAP) was used as the electrolyte. iau.ir The excellent electrochemical performance was attributed to the faradaic redox reactions involving the intercalation/de-intercalation of the tetrabutylammonium cation into the MgCo₂O₄ lattice. iau.ir This highlights the active role the quaternary ammonium cation can play in modulating the efficiency of electrochemical energy storage systems. Extrapolating from this, the larger tetraoctylammonium cation might exhibit different intercalation kinetics and capacities.
The following table summarizes the specific capacitance of a MgCo₂O₄ electrode at various scan rates using a tetrabutylammonium perchlorate electrolyte, illustrating the influence of the electrolyte on electrochemical efficiency.
| Scan Rate (mV/s) | Specific Capacitance (F/g) |
| 5 | 390 |
| 10 | 270 |
| 20 | 195 |
| 30 | 117 |
| 40 | 80 |
| 50 | 33 |
Data sourced from a study on spinel MgCo₂O₄ nanoparticles with a 2M tetrabutylammonium perchlorate electrolyte. iau.ir
The presence of salts can dramatically alter the behavior of polymers in solution, influencing their conformation and driving self-assembly processes. While direct studies on this compound are scarce, research on the closely related tetraoctylammonium bromide (TOAB) provides significant insights into how the large tetraoctylammonium cation can interact with polymer chains.
The long, hydrophobic octyl chains of the tetraoctylammonium cation can engage in van der Waals interactions with hydrophobic segments of polymer chains. This interaction can lead to the association of the cation with the polymer, effectively modifying the polymer's solvation and charge. In the case of polyelectrolytes, this can lead to charge neutralization and subsequent conformational changes, such as chain collapse or aggregation.
For neutral polymers in solution, the association of a bulky salt like this compound can induce conformational changes by altering the solvent quality. The large organic cations can disrupt the solvent structure around the polymer, leading to changes in polymer-solvent interactions and potentially inducing a coil-to-globule transition or promoting inter-polymer aggregation.
Ion-Pairing and Aggregate Formation in Solution
In solutions, particularly those with low to medium permittivity, ions are not always fully dissociated and can exist as ion pairs or larger aggregates. The extent of this association is dependent on the nature of the ions, the solvent, and the concentration. The large size and low charge density of both the tetraoctylammonium cation and the perchlorate anion influence their association behavior.
Spectroscopic techniques provide powerful tools to probe the local environment of ions in solution and can offer direct evidence for ion-pairing and aggregation. While specific spectroscopic studies on this compound are limited, the principles of ion association can be illustrated through studies of related systems.
Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, can detect changes in the vibrational modes of the perchlorate anion upon ion pairing. In a symmetric, non-interacting state, the perchlorate anion exhibits a single, sharp vibrational band corresponding to the symmetric Cl-O stretch. Upon ion pairing, the symmetry of the anion is perturbed, which can lead to the splitting of degenerate vibrational modes and the appearance of new bands. For instance, studies on other perchlorate salts in various solvents have shown such spectral changes, indicating the formation of contact ion pairs.
Nuclear Magnetic Resonance (NMR) spectroscopy is also sensitive to the chemical environment of the nuclei. Changes in the chemical shifts of the protons or carbon atoms in the alkyl chains of the tetraoctylammonium cation can indicate changes in its solvation shell and its proximity to the perchlorate anion. The formation of ion pairs can lead to shifts in the resonance frequencies of the nuclei closest to the site of interaction.
UV-Visible spectroscopy can also be employed, particularly when one of the ions has a chromophore. A study on the interaction between the colored Crystal Violet cation and the perchlorate anion provided kinetic and spectroscopic evidence for the formation of ion-pairs. researchgate.net The formation of the ClO₄⁻-Crystal Violet ion-pair resulted in observable changes in the visible absorption spectrum of the dye. researchgate.net This demonstrates the utility of spectroscopy in identifying and quantifying ion association.
Conductivity measurements provide a direct measure of the mobility of ions in solution and are thus highly sensitive to the extent of ion association. As ions form neutral ion pairs, they no longer contribute to the conductivity, leading to a decrease in the molar conductivity of the solution.
Studies on tetrabutylammonium perchlorate in solvents of varying permittivity have shown that the molar conductivity deviates significantly from ideal behavior, indicating substantial ion association. scispace.com In solvents with low dielectric constants, the molar conductivity as a function of concentration often exhibits a minimum, which is a hallmark of the formation of triple ions (e.g., [(Bu₄N)₂ClO₄]⁺ or [Bu₄N(ClO₄)₂]⁻) at higher concentrations.
The following table presents the limiting molar conductivity (Λ₀) and the association constant (Kₐ) for tetrabutylammonium perchlorate in various solvents at 25°C, illustrating the strong dependence of ion association on the solvent's dielectric constant.
| Solvent | Dielectric Constant (ε) | Limiting Molar Conductivity (Λ₀) (S cm² mol⁻¹) | Association Constant (Kₐ) (dm³ mol⁻¹) |
| Acetone | 20.7 | 199.5 | 180 |
| Pyridine | 12.3 | 85.5 | 1.8 x 10³ |
| Dichloromethane | 8.9 | 115.0 | 1.3 x 10⁴ |
| 1,2-Dichloroethane | 10.4 | 88.0 | 6.3 x 10² |
| Ethyl Benzoate | 5.9 | 36.0 | 5.9 x 10⁵ |
| Propionic Acid | 3.3 | 25.0 | 2.0 x 10⁸ |
Data extrapolated from a conductometric and dielectric study of tetrabutylammonium perchlorate. scispace.com
Due to its larger size, the tetraoctylammonium cation is expected to have a lower mobility than the tetrabutylammonium cation. Furthermore, the increased van der Waals interactions between the long octyl chains could promote aggregation, leading to even more complex association behavior in solution.
Dielectric relaxation spectroscopy is another powerful technique to study ion pairing. The formation of ion pairs with a net dipole moment will contribute to the dielectric constant of the solution. Studies on tetrapropylammonium (B79313) perchlorate have revealed distinct dielectric and relaxation effects that are correlated with the dynamic motions of the organic cations and the anionic framework. rsc.org Similar studies on this compound would be expected to show even more complex dielectric behavior due to the greater flexibility and potential for entanglement of the longer octyl chains.
Structure-Property Relationships in Quaternary Ammonium Salts
The physical and chemical properties of quaternary ammonium salts are intrinsically linked to their crystal structures and the nature of the intermolecular interactions between the cations and anions. The size and shape of the ions, as well as the length of the alkyl chains on the cation, play a crucial role in determining the packing efficiency in the solid state and, consequently, properties such as melting point, solubility, and conductivity.
A detailed structural investigation of tetrabutylammonium perchlorate revealed a complex crystal structure with remarkable features, including the formation of nanotubular entities where columns of perchlorate anions are encapsulated by the tetrabutylammonium cations. mdpi.commonash.edu The interactions within the crystal are dominated by Coulombic forces, but are also influenced by numerous C-H···O interactions between the alkyl chains of the cations and the oxygen atoms of the perchlorate anions. mdpi.com
The relationship between the alkyl chain length and the physical properties of tetraalkylammonium perchlorates is evident in their thermal behavior. A comparative study of tetrapropylammonium perchlorate and tetrabutylammonium perchlorate showed that both salts undergo solid-solid phase transitions before melting. researchgate.net The temperatures and enthalpies of these transitions are dependent on the cation size, reflecting the different packing arrangements and intermolecular forces. researchgate.net It is expected that this compound would exhibit even more complex phase behavior, with potentially lower melting points and the possibility of forming mesophases due to the increased conformational flexibility of the octyl chains.
The following table compares the thermal properties of tetrapropylammonium perchlorate and tetrabutylammonium perchlorate.
| Compound | Phase Transition Temperature (°C) | Melting Temperature (°C) |
| Tetrapropylammonium Perchlorate | 173 and 178 | - |
| Tetrabutylammonium Perchlorate | 60 | 214 |
Data from a comparative study of tetraalkylammonium perchlorates. researchgate.net
The structure of the quaternary ammonium cation also influences the ionic conductivity in the solid state. In the high-temperature plastic crystal phases of tetraalkylammonium perchlorates, the ions exhibit rotational and translational motion, leading to significant ionic conductivity. researchgate.netmdpi.com The size of the cation affects the lattice energy and the energy barrier for ionic motion, with larger cations generally leading to lower conductivities in the solid state.
Emerging Research Frontiers and Future Directions
Development of Novel Ionic Liquids and Advanced Electrolytes for Next-Generation Technologies
The quest for safer, more efficient, and stable electrolytes is a driving force in the development of next-generation energy storage and conversion devices. While tetraoctylammonium perchlorate (B79767) is a solid at room temperature, its constituent ions are relevant to the design of novel ionic liquids (ILs) and advanced electrolytes.
Future research is trending towards the formulation of task-specific ionic liquids where the properties are tuned for a particular application. The tetraoctylammonium cation, with its long alkyl chains, can be combined with various anions to create ILs with desirable characteristics such as high thermal stability and a wide electrochemical window. For instance, trioctylmethylammonium thiosalicylate has been developed as a novel ionic liquid for the extraction of heavy metals, demonstrating the potential of long-chain quaternary ammonium (B1175870) cations in functional ILs.
In the realm of advanced electrolytes for batteries and supercapacitors, quaternary ammonium salts are being extensively investigated. The future direction involves moving beyond simple salt-in-solvent systems to more complex formulations like gel electrolytes and solid-state electrolytes. The bulky nature of the tetraoctylammonium cation could be advantageous in creating amorphous, ionically conductive matrices, which are crucial for the development of safer, all-solid-state batteries. Research into quaternary ammonium-based electrolytes for rechargeable batteries is an active field, with studies focusing on how the structure of the cation influences properties like melting point, viscosity, and electrochemical stability.
A summary of the role of quaternary ammonium salts in next-generation electrolytes is presented in the table below:
| Technology | Role of Quaternary Ammonium Salt | Potential Advantage of Tetraoctylammonium Cation |
| Ionic Liquids | Cationic component | Enhanced thermal stability, hydrophobicity, and specific interactions. |
| Supercapacitors | Electrolyte salt | Wide electrochemical window and high ionic conductivity in organic solvents. |
| Lithium-ion Batteries | Electrolyte additive or co-salt | Suppression of dendrite formation and improved safety. |
| Solid-State Batteries | Component of polymer or composite electrolytes | Creation of amorphous, ionically conductive pathways. |
| Perovskite Solar Cells | Surface passivation agent | Improved efficiency and long-term stability. acs.org |
Exploration in Molecular Conductors and Electrocrystallization Processes
Molecular conductors are organic materials that exhibit electrical conductivity, a property more commonly associated with metals. The formation of these materials often relies on a process called electrocrystallization, where an electric current is used to slowly grow high-quality crystals of a charge-transfer salt. The supporting electrolyte used in this process plays a crucial role in controlling the crystal growth and the final properties of the material.
While specific research on tetraoctylammonium perchlorate in this area is limited, the use of other tetraalkylammonium perchlorates, such as tetrabutylammonium (B224687) perchlorate, is common in the electrochemical synthesis of organic conductors. The perchlorate anion is a key component in some of the most well-known organic superconductors, such as (TMTSF)₂ClO₄.
The future in this field lies in the rational design of new molecular conductors with tailored properties. The size and shape of the cation in the supporting electrolyte can influence the packing of the donor molecules in the crystal lattice, thereby affecting the material's conductivity. The large, flexible tetraoctylammonium cation could be explored as a "template" to create novel crystal structures of molecular conductors that are not accessible with smaller, more conventional cations. This could lead to materials with unique electronic and magnetic properties.
Catalytic Transformations Beyond Traditional Phase Transfer Methodologies
Tetraoctylammonium salts are well-known as phase transfer catalysts (PTCs), facilitating reactions between reactants in immiscible phases. However, the future of catalysis is moving towards more sophisticated and sustainable methodologies. The role of this compound is being explored in contexts beyond traditional PTC.
One significant area is its use as a supporting electrolyte in electrochemical catalysis. In many electro-organic syntheses, the choice of electrolyte is critical for achieving high selectivity and efficiency. This compound, with its wide electrochemical window and good solubility in organic solvents, is an excellent candidate for this purpose. Future research will likely focus on its application in complex electrochemical transformations, such as CO₂ reduction and selective oxidation reactions, where it can help to control the electrode-solution interface and stabilize reactive intermediates.
Furthermore, the interaction of quaternary ammonium salts with metal catalysts is a growing area of interest. The tetraoctylammonium cation can act as a ligand or a stabilizer for metal nanoparticles, creating a unique catalytic environment that can enhance activity and selectivity. This opens up possibilities for its use in a variety of catalytic reactions, including cross-coupling reactions and hydrogenations, under milder and more environmentally friendly conditions.
Integration with Hybrid Materials and Nanotechnology for Enhanced Functionality
The integration of organic molecules with inorganic nanomaterials to create hybrid materials with synergistic properties is a cornerstone of modern materials science. This compound and its derivatives are finding new applications in this domain, particularly in the field of nanotechnology.
A notable example is the use of tetraoctylammonium salts in the synthesis and stabilization of nanoparticles. For instance, tetraoctylammonium bromide is used as a phase transfer agent and capping ligand in the synthesis of gold nanoparticles. The long alkyl chains of the tetraoctylammonium cation provide a stabilizing layer around the nanoparticle core, preventing aggregation and allowing for their dispersion in organic solvents. This enables the use of these nanoparticles in a variety of applications, from catalysis to biomedical imaging.
Another exciting frontier is the use of tetraoctylammonium salts in the fabrication of high-performance perovskite solar cells. Recent research has shown that treating the surface of a perovskite film with tetraoctylammonium chloride can passivate defects, leading to a significant improvement in the solar cell's efficiency and long-term stability. acs.org The bulky tetraoctylammonium cations are believed to fill vacancies and reduce non-radiative recombination at the perovskite surface.
Future directions in this area include the development of more complex core-shell nanoparticles where tetraoctylammonium salts are used to control the interface between the core and the shell. Additionally, the incorporation of this compound into polymer composites to enhance their ionic conductivity or to impart specific surface properties is a promising avenue for research.
The table below summarizes some of the research findings on the use of tetraoctylammonium salts in nanotechnology:
| Application Area | Specific Role of Tetraoctylammonium Salt | Observed Outcome |
| Gold Nanoparticle Synthesis | Phase transfer agent and capping ligand | Formation of stable, organic-soluble nanoparticles. |
| Perovskite Solar Cells | Surface passivation agent | Increased power conversion efficiency and improved long-term stability. acs.org |
| Core-Shell Nanoparticles | Interfacial modifier | Potential for controlled synthesis and enhanced properties. |
Predictive Modeling and Data-Driven Discovery in Quaternary Ammonium Chemistry
The traditional, trial-and-error approach to materials discovery is slowly being replaced by more efficient, data-driven methods. Predictive modeling, including machine learning and computational chemistry, is becoming an indispensable tool for designing new molecules and materials with desired properties.
In the context of quaternary ammonium chemistry, these approaches are being used to predict a wide range of properties, from the antimicrobial activity of different salts to their potential as solid-solid phase change materials for thermal energy storage. rsc.org For example, machine learning models can be trained on existing data to predict the solid-state phase transition behavior of new, unsynthesized quaternary ammonium salts with high accuracy. rsc.orgrsc.org This can significantly accelerate the discovery of new materials for specific applications.
Future research in this area will likely focus on developing more sophisticated models that can predict not only the intrinsic properties of this compound but also its behavior in complex environments, such as at the electrode-electrolyte interface or within a polymer matrix. High-throughput screening, both computational and experimental, will be crucial for generating the large datasets needed to train these models. youtube.comasynt.comalfachemic.com This data-driven approach will enable the rational design of new quaternary ammonium salts, including derivatives of this compound, with optimized performance for a wide range of emerging technologies.
The following table outlines the application of predictive modeling in quaternary ammonium chemistry:
| Modeling Technique | Predicted Property | Potential Impact |
| Machine Learning (e.g., SVM, Random Forest) | Solid-solid phase transition behavior rsc.orgrsc.org | Accelerated discovery of new phase change materials for energy storage. rsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Antimicrobial activity | Rational design of new disinfectants and antimicrobial agents. |
| Density Functional Theory (DFT) | Electronic structure and reactivity | Understanding and predicting performance in electrochemical applications. |
| Molecular Dynamics (MD) Simulations | Transport properties in electrolytes | Design of electrolytes with optimal ionic conductivity and viscosity. |
Q & A
Q. What are the recommended methods for synthesizing tetraoctylammonium perchlorate, and how can purity be ensured during synthesis?
this compound (TOAP) is often synthesized via ion-exchange reactions. For example, tetraoctylammonium bromide (TOABr) can react with sodium perchlorate in a polar solvent like acetonitrile. Key steps include:
- Dissolving TOABr in a solvent (e.g., dichloromethane) and mixing with an aqueous solution of sodium perchlorate.
- Vigorous stirring to facilitate phase transfer, followed by solvent evaporation and recrystallization from ethanol or acetone to remove impurities .
- Purity verification via elemental analysis, nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR for structural confirmation), and ion chromatography to quantify residual halides .
Q. How can this compound be characterized for its electrochemical stability in non-aqueous solvents?
Cyclic voltammetry (CV) is a standard method:
- Prepare a 0.1 M solution of TOAP in anhydrous acetonitrile or dichloroethane.
- Use a three-electrode system (glassy carbon working electrode, Pt counter electrode, Ag/Ag⁺ reference electrode).
- Scan potentials between -2.0 V and +2.0 V (vs. Ag/Ag⁺) to assess redox stability and detect solvent decomposition thresholds.
- Monitor for stable baseline currents and absence of irreversible peaks, which indicate electrolyte stability .
Advanced Research Questions
Q. What analytical techniques are optimal for detecting trace perchlorate contamination in environmental samples, and how can interferences be mitigated?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization is highly sensitive:
- Column: IonPAS AS20 anion-exchange column with a potassium hydroxide eluent gradient.
- Monitor mass-to-charge ratios (m/z) 83 and 85 for perchlorate, leveraging the natural isotopic ratio of chlorine (35Cl:37Cl ≈ 3:1) to distinguish from sulfate interference (m/z 99) .
- Use isotopically labeled perchlorate (e.g., 18O-labeled) as an internal standard to correct for matrix effects and instrument drift .
Q. How does this compound influence nanoparticle synthesis, and what mechanistic insights justify its role as a stabilizer?
TOAP acts as a phase-transfer catalyst and stabilizer in gold nanoparticle synthesis:
- During the reduction of HAuCl4 with NaBH4, TOAP facilitates the transfer of AuCl4⁻ ions from aqueous to organic phases via ion-pair formation.
- The long alkyl chains of TOAP adsorb onto nanoparticle surfaces, preventing aggregation through steric hindrance .
- Advanced characterization via TEM and dynamic light scattering (DLS) can correlate TOAP concentration with nanoparticle size distribution .
Q. What are the non-monotonic dose-response effects of perchlorate in biological systems, and how should such data be interpreted?
Chronic exposure studies in vertebrates (e.g., threespine stickleback) reveal paradoxical effects:
- Low-dose perchlorate (10 ppm) disrupts thyroid hormone (T3/T4) levels, while higher doses (30–100 ppm) show compensatory thyroid follicle hyperplasia, restoring hormone levels .
- Gonadal abnormalities (e.g., altered spermatogenesis) persist despite hormone normalization, suggesting non-thyroidal pathways.
- Experimental design should include histopathology, hormone assays, and RNA sequencing to identify thyroid-independent mechanisms .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in perchlorate toxicity thresholds reported by regulatory agencies?
The EPA’s reference dose (RfD) for perchlorate (0.7 µg/kg/day) conflicts with the National Academy of Sciences (NAS) RfD (20-fold higher):
Q. What statistical approaches are recommended for analyzing non-detect (ND) perchlorate data in environmental trend studies?
For groundwater monitoring:
- Replace ND values with the method detection limit (MDL) or reporting limit (RL) to avoid bias.
- Exclude data points where RL exceeds historical maxima to prevent overestimation of trends .
- Use Mann-Kendall tests for trend significance and Theil-Sen estimators for slope magnitude .
Methodological Best Practices
Q. How can isotopic ratio analysis improve the selectivity of perchlorate detection in complex matrices?
Natural chlorine isotopes (35Cl:37Cl ≈ 3.0655) provide a confirmation parameter:
- Measure the intensity ratio of m/z 83 (35ClO4⁻) to m/z 85 (37ClO4⁻) via LC-MS/MS.
- Deviations >10% from the theoretical ratio indicate matrix interference, requiring additional cleanup steps (e.g., solid-phase extraction) .
Q. What protocols ensure safe handling of this compound in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
